Hcbp-gly

Descripción

Historical Discovery and Nomenclature

The compound (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine was first documented in chemical databases in 2005, with its most recent structural modifications recorded in 2025. The systematic development of this compound emerged from research into enkephalinase inhibitors, a field that gained prominence in the early 1980s with the discovery of related compounds such as thiorphan. The nomenclature evolution reflects the growing understanding of structure-activity relationships in hydroxamate-based enzyme inhibitors.

The compound is known by several synonymous names, most commonly abbreviated as Hcbp-gly in scientific literature. This abbreviated form reflects the structural components: the hydroxamate-containing benzylpropanoyl moiety coupled with glycine. The naming convention follows established patterns in medicinal chemistry where functional groups and structural motifs are incorporated into shortened designations for ease of reference in research communications.

Research into related compounds has revealed a family of structurally similar molecules, including thiorphan, described as (DL-3-mercapto-2-benzylpropanoyl)-glycine, and kelatorphan, identified as N-[(R)-3-(N-hydroxy)-carboxamido-2-benzylpropanoyl]-L-alanine. These compounds share the common benzylpropanoyl backbone, suggesting a systematic approach to compound development based on this core structure. The historical progression from thiorphan to the hydroxamate derivatives like (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine represents an evolution in understanding the molecular requirements for effective enzyme inhibition.

IUPAC Classification and Systematic Naming

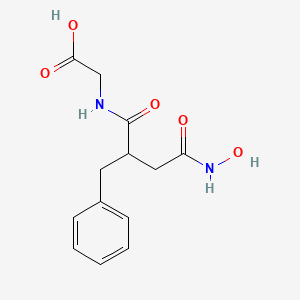

According to established chemical databases, (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine possesses the molecular formula C13H16N2O5 with a calculated molecular weight of 280.28 grams per mole. The systematic naming follows International Union of Pure and Applied Chemistry guidelines, incorporating the complete structural description that accounts for the hydroxamate functionality, the benzyl substitution pattern, and the glycine terminus.

Table 1: Molecular Properties of (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H16N2O5 | |

| Molecular Weight | 280.28 g/mol | |

| PubChem CID | 124786 | |

| CAS Registry Number | 92175-56-9 | |

| ChEMBL ID | CHEMBL16779 |

The compound belongs to the broader chemical class of hydroxamic acid derivatives, specifically those containing aromatic benzyl substituents and amino acid conjugates. This classification places it within a family of molecules known for their metal-chelating properties and enzyme inhibitory activities. The hydroxamic acid functional group is particularly significant, as it represents a bioisostere for carboxylic acids and amides, often exhibiting enhanced binding affinity for metalloenzymes through bidentate coordination.

The structural architecture of (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine incorporates several key pharmacophoric elements. The benzyl group provides hydrophobic interactions, while the hydroxamic acid moiety serves as a zinc-binding group in metalloenzyme active sites. The glycine component contributes flexibility and additional hydrogen bonding opportunities, creating a molecule capable of specific protein-ligand interactions.

Role in Biochemical Systems

(3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine functions within biochemical systems primarily through its interaction with metalloenzymes, particularly those involved in peptide metabolism. The compound's structural similarity to known enkephalinase inhibitors suggests its potential involvement in modulating neuropeptide degradation pathways. Enkephalinases represent a class of zinc-dependent metallopeptidases responsible for the hydrolytic cleavage of endogenous opioid peptides, including enkephalins.

Research on structurally related compounds has demonstrated that hydroxamate-containing molecules can serve as potent and selective inhibitors of neutral endopeptidase 24-11, also known as neprilysin. This enzyme plays a crucial role in the metabolism of various bioactive peptides, including enkephalins, substance P, and atrial natriuretic peptide. The inhibition mechanism typically involves the hydroxamic acid group coordinating with the zinc ion in the enzyme's active site, effectively blocking substrate access.

Table 2: Related Compounds and Their Biochemical Targets

| Compound | Target Enzyme | Inhibition Constant | Reference |

|---|---|---|---|

| Thiorphan | Enkephalinase | Nanomolar range | |

| Kelatorphan | Multiple peptidases | 0.2-1 nM (NEP) | |

| HACBO-Glycine | Enkephalinase | 0.4 nM (KD) |

The biochemical significance of (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine extends beyond simple enzyme inhibition. Compounds of this structural class have been instrumental in elucidating the physiological roles of enkephalinase enzymes and their involvement in pain modulation, cardiovascular regulation, and neurological processes. The specific hydroxamate functionality provides advantageous pharmacological properties, including enhanced selectivity and improved metabolic stability compared to earlier inhibitor designs.

Studies utilizing radioactive analogs of similar compounds have revealed important insights into enzyme localization and distribution within biological tissues. For instance, research with [3H]HACBO-Glycine demonstrated highest binding levels in brain regions such as the striatum and substantia nigra, areas known to be rich in enkephalinase activity. This regional distribution correlates with the physiological importance of enkephalin signaling in these neural circuits.

The glycine component of (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine contributes to its biochemical profile through multiple mechanisms. Glycine itself serves as an important neurotransmitter and participates in various metabolic pathways. The conjugation of bioactive molecules with glycine often enhances their solubility properties and can influence their distribution and elimination characteristics. Furthermore, glycine conjugation represents a common metabolic pathway for xenobiotic processing, suggesting potential biotransformation routes for this compound class.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c16-11(15-20)7-10(13(19)14-8-12(17)18)6-9-4-2-1-3-5-9/h1-5,10,20H,6-8H2,(H,14,19)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUVEHHZIJOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919328 | |

| Record name | N-[2-Benzyl-1,4-dihydroxy-4-(hydroxyimino)butylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92175-56-9 | |

| Record name | (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Benzyl-1,4-dihydroxy-4-(hydroxyimino)butylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares "Hcbp-gly" with structurally analogous brominated heterocyclic carboxylic acids (similarity scores ≥0.85):

Key Observations:

- Bromine substitution enhances molecular weight and lipophilicity but reduces solubility (e.g., Log S decreases from -2.45 to -2.99 in brominated vs. non-brominated analogs) .

- Methyl groups (e.g., in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid) marginally increase molecular weight without significantly altering TPSA .

Bioactivity and Toxicity Profiles

| Compound | CYP Inhibition | BBB Permeability | Toxicity Alerts |

|---|---|---|---|

| "this compound" (C₉H₅BrO₂S) | CYP1A2 | Yes | Warning |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | CYP1A2 | Yes | None reported |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | None | Yes | None reported |

| 5-Bromo-1H-indole-2-carboxylic acid | None | Yes | Warning |

Key Findings:

- Bromine position influences CYP inhibition: 7-bromo substitution retains CYP1A2 activity, while 6-bromo-4-methyl substitution abolishes it .

Métodos De Preparación

Reaction Mechanism

-

Step 1 : Chloroacetic acid reacts with ammonia in methanol/ethanol at 0°–40°C to form ammonium chloroacetate.

-

Step 2 : Ammonium chloroacetate undergoes ammonolysis with hexamethylenetetramine (urotropine) at 50°–65°C:

Process Advantages Over Aqueous-Phase Methods

-

Byproduct Reduction : Side products (B, C) limited to <0.5% vs. 4–7% in one-step alcohol methods.

-

Catalyst Reusability : Urotropine remains stable for >20 cycles, reducing costs.

-

Yield : 85–90% purity with ammonium chloride easily removed via filtration.

Recombinant Production of Human Cap Binding Protein (hCBP)

Though unrelated to glycine, Source’s synthetic gene expression system offers insights into protein-glycine conjugation strategies:

-

Gene Synthesis : A 662 bp DNA duplex encoding hCBP was assembled from 44 oligonucleotides and expressed in E. coli as a fusion protein with a thrombin-cleavable linker.

-

Proteolytic Release : α-Thrombin cleavage yielded 15 mg/L of hCBP with cap-binding affinity comparable to native protein ( for m⁷GpppA) .

Q & A

Q. How can researchers ensure compliance with NIH guidelines when reporting this compound’s preclinical efficacy data?

- Methodological Answer : Follow the ARRIVE 2.0 checklist for animal studies, including sample-size justification and randomization protocols. Disclose conflicts of interest and data availability statements. Include a compliance table cross-referencing each guideline requirement with corresponding manuscript sections .

Key Methodological Takeaways

- Data Presentation : Use tables for comparative analyses (e.g., structural data, batch corrections) and figures for dynamic processes (e.g., degradation kinetics, omics networks).

- Validation : Cross-validate computational predictions with experimental assays and vice versa.

- Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.